molecular formula C24H24N4O3S B2663770 N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1251599-20-8

N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2663770
CAS No.: 1251599-20-8
M. Wt: 448.54
InChI Key: FRYPJRJXDFVLPJ-UHFFFAOYSA-N
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Description

Structural Overview: The compound features a thieno[3,2-d]pyrimidin-4-one core, substituted at position 7 with a 3-methylphenyl group and at position 2 with a piperidine-4-carboxamide moiety. The piperidine carboxamide is further modified with a furan-2-ylmethyl group (N-[(furan-2-yl)methyl]).

  • Condensation reactions of substituted aldehydes (e.g., 3-methylbenzaldehyde) with thiourea derivatives.
  • Cyclization of intermediate thiophene-carboxamides under acidic or basic conditions .
  • Piperidine coupling through nucleophilic substitution or amide-bond formation .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-15-4-2-5-17(12-15)19-14-32-21-20(19)26-24(27-23(21)30)28-9-7-16(8-10-28)22(29)25-13-18-6-3-11-31-18/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYPJRJXDFVLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a synthetic compound with potential biological activities, particularly in antimicrobial and antitubercular applications. This article delves into the biological activity of this compound, supported by relevant data and research findings.

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 338.42 g/mol
CAS Number 1251558-44-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessed various thienopyrimidine derivatives for their activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis (M. tuberculosis). The results showed that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like isoniazid and rifampicin, indicating strong potential for treating resistant strains of bacteria .

Structure Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components. The presence of the thienopyrimidine ring and the furan moiety has been linked to enhanced antimicrobial activity. In a SAR study, it was found that modifications in the side chains significantly influenced the potency against M. tuberculosis, with some derivatives showing up to 5.5 times higher activity than established treatments .

Toxicity Assessment

Toxicity evaluations of related compounds have shown that many exhibit low toxicity profiles at therapeutic doses. Hemolytic assays indicated that the most potent compounds were non-toxic at concentrations up to 200 µmol/L . This suggests a favorable safety margin for potential therapeutic applications.

Case Studies

  • Antitubercular Activity : A specific case study highlighted a derivative with an MIC of 0.12 µM against M. tuberculosis, demonstrating its superior efficacy compared to traditional treatments .
  • Antibacterial Screening : In vitro assays revealed significant antibacterial activity against various strains, including E. coli and S. aureus, with some compounds achieving MIC values comparable to or better than existing antibiotics .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds related to the thienopyrimidine structure. For instance, derivatives of thienopyrimidines have been shown to exhibit significant antibacterial and antimycobacterial activities. A study evaluating various thienopyrimidinone derivatives found that specific substitutions at the amido or imino side chains were essential for enhancing antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundActivityMIC (µg/mL)Reference
4cBactericidal against S. aureus12.5
4eAntimycobacterial against M. tuberculosis25
5cBactericidal against E. coli15

Anticancer Potential

Research has also indicated that thienopyrimidine derivatives possess anticancer properties. The ability to inhibit specific kinases involved in cancer cell proliferation has been observed in some derivatives, suggesting a mechanism of action that could be leveraged for cancer therapy . The compound's structural features may allow it to interact with key proteins involved in tumor growth and metastasis.

Synthesis and Modification

The synthesis of N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Variations in the synthesis can lead to different derivatives with altered biological activities.

Table 2: Synthetic Routes for Thienopyrimidine Derivatives

StepReaction TypeConditionsYield (%)
1CondensationReflux in DMF85
2CyclizationHeating under nitrogen atmosphere75
3PurificationColumn chromatography90

Case Studies and Research Insights

Several case studies have documented the therapeutic applications of compounds featuring the thienopyrimidine scaffold:

  • Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited potent activity against resistant bacterial strains, indicating their potential as novel antibiotics .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that certain modifications to the thienopyrimidine structure enhanced cytotoxicity, suggesting pathways for further drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

A. Thieno[3,2-d]pyrimidinone Derivatives

N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide (): Key Difference: The carboxamide is substituted with a 2,4-difluorobenzyl group instead of furan-2-ylmethyl. Impact: Fluorinated aromatic groups enhance metabolic stability and membrane permeability compared to furans, which may improve CNS penetration . Biological Relevance: Fluorinated analogs are common in kinase inhibitors (e.g., EGFR inhibitors) due to enhanced binding affinity .

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (): Key Difference: Replaces the thienopyrimidinone core with a chloro-nitrophenoxy pyrimidine, lacking the piperidine carboxamide.

B. Piperidine Carboxamide Variants

MK-0974 (N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide) ():

  • Key Difference : Incorporates an azabenzimidazolone substituent and trifluoroethyl group.
  • Impact : The azabenzimidazolone enhances CGRP receptor antagonism (IC₅₀ = 0.5 nM) and oral bioavailability (F = 60% in monkeys) .
  • Comparison : The furan in the query compound may reduce CYP3A4 inhibition compared to MK-0974’s trifluoroethyl group, which is prone to metabolic oxidation .

HTL22562 ():

  • Key Difference : Features a spiro[piperidine-pyridooxazine] core with a pyridinylpiperazine group.
  • Impact : The spiro structure confers high solubility (>1 mg/mL) and rapid systemic exposure, advantageous for migraine therapeutics .
Table 1: Substituent Comparison and Pharmacological Implications
Compound Name Core Structure Key Substituent Biological Target Potency (IC₅₀) Solubility (mg/mL)
Query Compound Thieno[3,2-d]pyrimidinone Furan-2-ylmethyl Not reported N/A <0.1 (predicted)
N-(2,4-Difluorobenzyl) analog () Thieno[3,2-d]pyrimidinone 2,4-Difluorobenzyl Kinases (hypothesized) N/A 0.3–0.5
MK-0974 () Azepanone Azabenzimidazolone CGRP Receptor 0.5 nM 0.8
HTL22562 () Spiro-piperidine Pyridinylpiperazine CGRP Receptor 1.2 nM >1.0

Key Observations :

  • Furan vs. Fluorinated Aromatics : Furans offer lower metabolic stability but reduced toxicity risks compared to fluorinated groups .
  • Piperidine Modifications: Spiro or azepanone cores (e.g., HTL22562, MK-0974) improve solubility and target engagement over simple piperidines .

Analytical Insights :

  • IR Spectroscopy : Carboxamide C=O stretches (~1680 cm⁻¹) confirm amide bond formation .
  • ¹H NMR : Thiophene protons resonate at δ 6.8–8.2, while methyl groups appear at δ 2.3–2.4 .

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